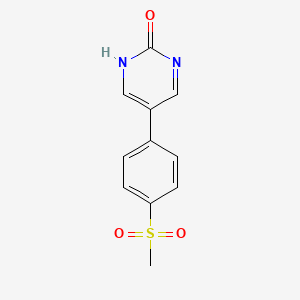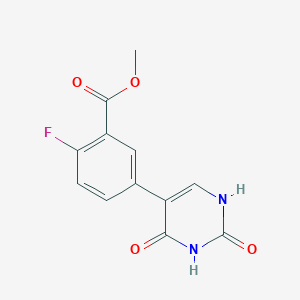
(2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. Its unique structure, characterized by the presence of both hydroxyl and fluorine groups, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoro-3-methoxycarbonylbenzaldehyde with urea under acidic conditions to form the pyrimidine ring. This is followed by hydroxylation reactions to introduce the hydroxyl groups at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine group or to convert the carbonyl group into an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 2,4-diketopyrimidine derivatives.
Reduction: Formation of 2,4-dihydroxy-5-(4-fluoro-3-hydroxyphenyl)pyrimidine.
Substitution: Formation of 2,4-dihydroxy-5-(4-amino-3-methoxycarbonylphenyl)pyrimidine.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain proteins, thereby modulating their function.
Comparison with Similar Compounds
- (2,4)-Dihydroxy-5-(4-chloro-3-methoxycarbonylphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(4-bromo-3-methoxycarbonylphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(4-iodo-3-methoxycarbonylphenyl)pyrimidine
Comparison:
- Uniqueness: The presence of the fluorine atom in (2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding properties.
- Reactivity: Fluorine-substituted compounds often exhibit different reactivity patterns compared to their halogenated counterparts, making them valuable in fine-tuning chemical reactions and biological interactions.
Properties
IUPAC Name |
methyl 5-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-19-11(17)7-4-6(2-3-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENWZTYPKAAZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
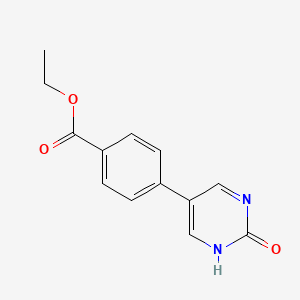
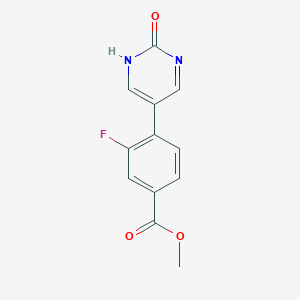
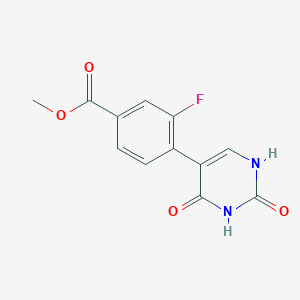
![(2,4)-Dihydroxy-5-[3-(N-ethylaminocarbonyl)phenyl]pyrimidine](/img/structure/B6385849.png)
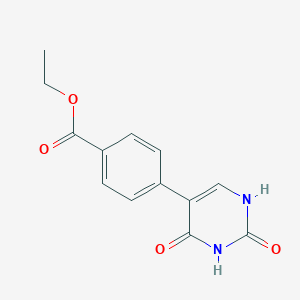
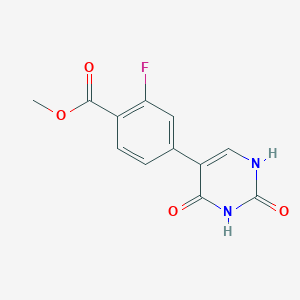
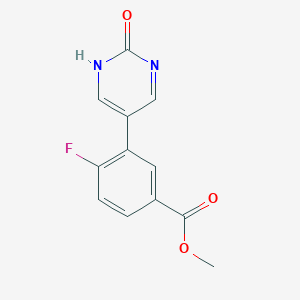


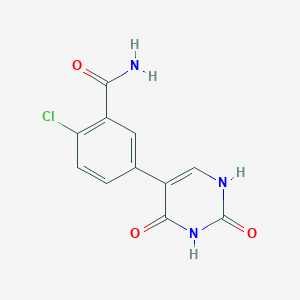
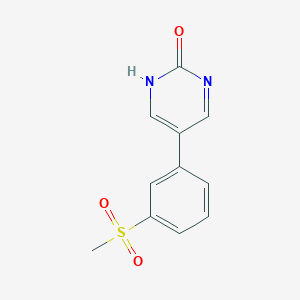

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine](/img/structure/B6385931.png)
